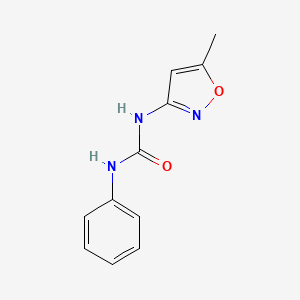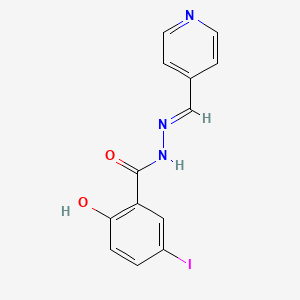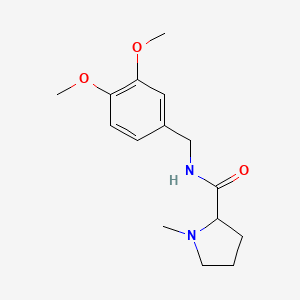![molecular formula C14H12BrN3O B3873501 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873501.png)
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide
Übersicht
Beschreibung
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide, also known as BPEB, is a chemical compound that has gained attention in the scientific community for its potential use in various applications. BPEB is a hydrazide derivative that has been synthesized through a series of reactions.
Wirkmechanismus
The mechanism of action of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide can induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and ultimately cell death. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to determine the safety and efficacy of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide in vivo, including its pharmacokinetics and pharmacodynamics. Finally, the development of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide analogs with improved potency and selectivity may lead to the discovery of more effective cancer therapies.
Conclusion
In conclusion, 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is a promising compound that has shown antitumor activity against various cancer cell lines. Its mechanism of action is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has several advantages for lab experiments, but more research is needed to determine its safety and efficacy in vivo. Future research on 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide may lead to the discovery of more effective cancer therapies.
Wissenschaftliche Forschungsanwendungen
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been studied for its potential use in various scientific applications. One of the most promising applications of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is in the field of cancer research. Studies have shown that 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJPBATWGXWPLE-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methoxyphenyl)-N-{1-methyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3873427.png)
amino]methyl}benzoate](/img/structure/B3873432.png)
![8-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873444.png)
![N'-[1-(2-furyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3873451.png)
![[4-(2-{[(2-chlorobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3873453.png)

![5-[(2-thienylcarbonyl)amino]isophthalamide](/img/structure/B3873464.png)
![8-{[2-(4-ethylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873472.png)
![4-benzyl-10-cyclopentylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3873480.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873483.png)


![N-[1-{[2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3873519.png)